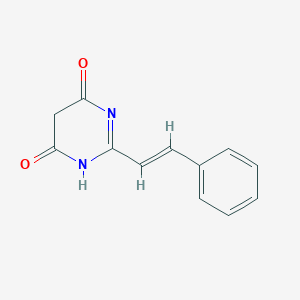
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-styrylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of pyrimidine-4,6-dione with styryl derivatives under basic conditions. One common method is the Knoevenagel condensation, where pyrimidine-4,6-dione reacts with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the styryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as (E)-2-ethylpyrimidine-4,6(1H,5H)-dione.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-styrylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-styrylpyrimidine-4,6(1H,5H)-dione: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
2-phenylpyrimidine-4,6(1H,5H)-dione: Similar structure but with a phenyl group instead of a styryl group, leading to different chemical and biological properties.
2-vinylpyrimidine-4,6(1H,5H)-dione: Contains a vinyl group, which may result in different reactivity compared to the styryl group.
Uniqueness
(E)-2-styrylpyrimidine-4,6(1H,5H)-dione is unique due to its (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H10N2O2/c15-11-8-12(16)14-10(13-11)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15,16)/b7-6+ |
InChI Key |
JGDSFJXOIYXRLA-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(=O)NC(=NC1=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)NC(=NC1=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















